molecular formula C23H27N5O4 B601977 4-Hydroxy Estradiol 1-N7-Guanine CAS No. 178971-91-0

4-Hydroxy Estradiol 1-N7-Guanine

Cat. No. B601977
M. Wt: 437.50
InChI Key:
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Description

4-Hydroxy Estradiol 1-N7-Guanine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty . It’s a potential biomarker for assessing the risk of developing a number of hormonally modified cancers, including breast cancer .


Synthesis Analysis

The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy Estradiol 1-N7-Guanine is C23H27N5O4 . The IUPAC name is 2-amino-7- [ (8 R ,9 S ,13 S ,14 S ,17 S )-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-1-yl]-1 H -purin-6-one .


Chemical Reactions Analysis

The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy Estradiol 1-N7-Guanine is 437.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 437.20630436 g/mol .

Scientific Research Applications

  • 4-Hydroxy Estradiol 1-N7-Guanine is an important biomarker for assessing the risk of developing hormonally modified cancers, including breast cancer. The formation of this adduct from estradiol-3,4-quinone and its detection in human urine signifies its potential role in cancer research and diagnosis (Bransfield et al., 2008).

  • The compound exhibits both prooxidant and antioxidant properties. This dual nature is concentration-dependent, with low concentrations demonstrating prooxidant activities and higher concentrations showing antioxidant effects. This characteristic is essential in understanding the compound's biological interactions, particularly in the context of estrogen metabolism and its implications for cancer research (Markides et al., 1998).

  • 4-Hydroxy Estradiol 1-N7-Guanine is involved in the formation of estrogen-DNA adducts, particularly in the context of breast cancer. These adducts play a crucial role in the carcinogenic process, and understanding their formation and effects is key to developing cancer prevention and treatment strategies (Yager, 2015).

  • The compound's involvement in the oxidative metabolism of estrogens leading to DNA adducts has been studied. This process is implicated in the initiation of mammary carcinogenesis, thus highlighting its significance in breast cancer research (Belous et al., 2007).

  • The chemical reactivity of 4-Hydroxy Estradiol 1-N7-Guanine with nucleic acid bases has been studied to understand its role in carcinogenicity. This research provides insights into the molecular mechanisms of estrogen-induced carcinogenesis (Akanni et al., 1997).

properties

IUPAC Name

2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKBGPSXUBCIFE-URRUNNDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857771
Record name 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Estradiol 1-N7-Guanine

CAS RN

178971-91-0
Record name 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Huetz, EE Kamarulzaman, HA Wahab… - Journal of chemical …, 2004 - ACS Publications
… Figure 2 DFT optimized structures of 4-hydroxy-estradiol-1-N7 guanine (left) and 4-hydroxy-… Figure 2 DFT optimized structures of 4-hydroxy-estradiol-1-N7 guanine (left) and 4-hydroxy-…
Number of citations: 22 pubs.acs.org

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